molecular formula NaClO<br>NaOCl<br>ClNaO B105023 Sodium hypochlorite CAS No. 7681-52-9

Sodium hypochlorite

Cat. No.: B105023
CAS No.: 7681-52-9
M. Wt: 74.44 g/mol
InChI Key: SUKJFIGYRHOWBL-UHFFFAOYSA-N
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Description

Sodium hypochlorite is an inorganic chemical compound with the formula NaOCl. It is commonly known as bleach or chlorine bleach in its dilute aqueous solution form. This compound is widely used as a disinfectant and bleaching agent. It is the sodium salt of hypochlorous acid and consists of sodium cations (Na+) and hypochlorite anions (OCl-). The compound is typically encountered as a pale greenish-yellow solution and has been used since the 18th century for various applications .

Mechanism of Action

Target of Action

Sodium hypochlorite primarily targets fatty acids and amino acids . It is widely used as a disinfectant and bleaching agent, and it is effective against various microorganisms .

Mode of Action

this compound mediates its antimicrobial action by reacting with fatty acids and amino acids . Through a saponification reaction, it acts as an organic and fat solvent, degrading fatty acids to form fatty acids and glycerol . This reduces the surface tension of the remaining solution . This compound may react with amino acids to neutralize them and form water and salt . Hypochlorous acids (HOCl-) present in this compound solutions may act as solvents in contact with organic tissue to release chlorine, which forms chloramines when combined with the protein amino group that disrupt cell metabolism . Chlorine in the solution is a strong oxidant that inhibits essential bacterial enzymes leading to an irreversible oxidation of SH groups .

Biochemical Pathways

The biochemical pathways affected by this compound involve the degradation and hydrolysis of amino acids . The compound’s interaction with fatty acids and amino acids leads to the formation of water and salt, disrupting cell metabolism .

Result of Action

The result of this compound’s action is the disruption of cell metabolism, leading to the death of the targeted microorganisms . It achieves this by inhibiting essential bacterial enzymes, leading to an irreversible oxidation of SH groups .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of this compound. Light, the absence of a top, and the length of time the solution is stored can increase its chemical instability . Moreover, the compound’s efficiency comes at a cost, as exposure to this compound is linked to respiratory irritation, asthma, and other health harms . Furthermore, the addition of hypochlorite to soil can increase chlorine/chloride concentration, which can be fatal to plant species if exposed .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium hypochlorite can be synthesized by reacting chlorine gas with a cold dilute solution of sodium hydroxide. The reaction is as follows: [ 2NaOH + Cl_2 \rightarrow NaCl + NaOCl + H_2O ] This reaction produces this compound and sodium chloride as byproducts .

Industrial Production Methods: Industrially, this compound is produced through the electrolysis of brine (sodium chloride solution). The process involves minimal separation between the anode and the cathode, allowing chlorine to react with sodium hydroxide to form this compound .

Chemical Reactions Analysis

Types of Reactions: Sodium hypochlorite undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is a strong oxidizing agent and can oxidize many organic and inorganic substances .

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sodium hypochlorite has a wide range of applications in scientific research and various industries:

Comparison with Similar Compounds

Properties

IUPAC Name

sodium;hypochlorite
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InChI

InChI=1S/ClO.Na/c1-2;/q-1;+1
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InChI Key

SUKJFIGYRHOWBL-UHFFFAOYSA-N
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Canonical SMILES

[O-]Cl.[Na+]
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Molecular Formula

NaClO, NaOCl, ClNaO
Record name SODIUM HYPOCHLORITE
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DSSTOX Substance ID

DTXSID8021276
Record name Sodium hypochlorite
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Molecular Weight

74.44 g/mol
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Physical Description

Sodium hypochlorite appears as colorless or slightly yellow watery liquid with an odor of household bleach. Mixes with water. (USCG, 1999), Liquid, Greenish-yellow liquid with a disagreeable, sweetish odor; [HSDB] Produced as the pentahydrate; Solid with a mp of 18 deg C; [Merck Index], CLEAR SLIGHTLY YELLOW SOLUTION WITH CHARACTERISTIC ODOUR.
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Boiling Point

Boiling point: 111 °C in solution
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Solubility

29.3 g/100 g (0 °C) in water, Solubility in water, g/l at 20 °C: 293 (good)
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Density

1.093 for 5% solution (USCG, 1999) - Denser than water; will sink, 1.21 (14% aqueous solution, 20 °C), Saturated liquid density= 66.169 lb/cu ft @ 70 °F, Density should not exceed 1.025 /Sodium hypochlorite soln, diluted/, Relative density (water = 1): 1.1 (5.5% aqueous solution), Density (at 20 °C): 1.20 - 1.25 g/ml, Relative density (water = 1): 1.21 (14% aqueous solution)
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Vapor Pressure

Vapor pressure, kPa at 20 °C: 2 - 2.5
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Mechanism of Action

ITS TOXIC EFFECT IS DUE TO PRESENCE OF CHLORINE.
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Color/Form

Greenish yellow liquid, Anhydrous

CAS No.

7681-52-9; 10022-70-5(pentahydrate), 7681-52-9
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Melting Point

MP: 18 °C /Pentahydrate/, -5 °C, -30 - -20 °C
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Synthesis routes and methods I

Procedure details

4,4'-Dinitrobibenzyl-2,2'-disulfonate was prepared as described in A. Ya. Zheltov, E. N. Avramenko, and B. I. Stepanov, Zhurnel Organicheskoi Khimii, 16, (2) 384-390 (1980), the disclosure of which is totally incorporated herein by reference. More specifically, 4,4'-dinitrobibenzyl-2,2'-disulfonate was prepared as follows. A solution (220 mL) of NaOCl (17.8 g) was prepared by passing chlorine through sodium hydroxide (20 g) in water (100 mL) with crushed ice (120 g) at 1° to 3° C. until the weight of the solution increased by 17 grams. To a stirred solution of 4-nitrotoluene-2-sulfonic acid (90.4 g, obtained from Pfaltz & Bauer, Waterbury, Conn.) in water (1 L) at 60° C. was added sodium hydroxide (16.8 g), NaOCl solution (50 mL), and gradually a solution of sodium hydroxide (200 g) in water (470 mL). To the resulting suspension was added NaOCl solution (120 mL). The reaction mixture was stirred 25 minutes at 65° C. More NaOCl solution (50 mL) was added and the mixture was transferred to a container containing 2 kg of ice. A 20 gram portion of finely ground sodium chloride was added, and the mixture was stirred for 20 minutes. The resulting white precipitate of disulfonic acid was filtered off, washed with saturated sodium chloride solution, and then dissolved in water (2 L). An aqueous solution containing 6 percent by weight potassium permanganate was added to the solution at 20° C. until a permanent light pink color was achieved. The mixture was filtered, and sodium chloride (80 g) was added to the filtrate at 50° C. in portions. The mixture was then stirred at 10° C. for 2 hours. The resulting precipitate was filtered off, washed with acetone, and then dried. The yield of disodium 4.4'-dinitrobibenzyl-2,2'-disulfonate was 64 grams.
Name
Quantity
120 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
2 kg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Name
Quantity
470 mL
Type
solvent
Reaction Step Six
[Compound]
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
20 g
Type
reactant
Reaction Step Nine
[Compound]
Name
ice
Quantity
120 g
Type
reactant
Reaction Step Ten
Quantity
90.4 g
Type
reactant
Reaction Step Eleven
Quantity
16.8 g
Type
reactant
Reaction Step Eleven
Name
Quantity
50 mL
Type
reactant
Reaction Step Eleven
Name
Quantity
1 L
Type
solvent
Reaction Step Eleven
Quantity
200 g
Type
reactant
Reaction Step Twelve

Synthesis routes and methods II

Procedure details

The title compound can be prepared by two procedures designated as procedure A and procedure B below. The starting material of formula II used in each of these procedures is prepared as follows: A sodium hypochlorite solution was prepared by introducing chlorine gas (11.2 g) into a solution of NaOH (15.3 g) in 200 ml of ice water. Solid (6-bromo-2-naphthalenyl)ethanone [9.5 g, 38.1 mmoles, prepared according to the procedure of R. B. Girdler et al., J. Chem. Soc. (C), 518 (1966)] was added to the stirred sodium hypochlorite solution at 0° C. and then the mixture was heated on a steam bath for 1 hr. The precipitate was removed by filtration. Sodium metabisulfite (5 g) was added to the cooled (0° C.) filtrate. The mixture was adjusted to pH 5 with concentrated HCl. The precipitate was collected and dried. The collected precipitate was crystallized from boiling ethanol by the addition of water to afford 5.5 g (two crops) of 6-bromo-2-naphthalenecarboxylic acid; mp 288°-290° C.; NMR (CDCl3) δ 7.68 (2d, J=8 Hz, J2 =2 Hz, 1H), 7.97 (m, 2H), 8.05 (d, J=8 Hz, 1H), 8.25 (d, H), 8.58 (d, 1H), IR (CHCl3), 2800, 1680, 1625, 1567 cm-1 ; UVλmax (EtOH) 333 nm (ε1080), 323 (880), 317 (1020), 286 (9040), 237 (54,350).
[Compound]
Name
formula II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step Two
Name
Quantity
15.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( C )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

A sodium hypochlorite solution was prepared by introducing chlorine gas (28 g, 0.79 mole) into a solution of NaOH (38 g) in 600 ml of ice water. Solid (7-bromo-1-naphthalenyl)ethanone (19.7 g, 0.079 mole) was added to the stirred sodium hypochlorite solution at 0° C. and then the mixture was heated on a steam bath for 1 hr. The precipitate was removed by filtration. Sodium metabisulfite (10 g) was added to the cooled (0° C.) filtrate. The mixture was adjusted to pH 5 with concentrated HCl. The precipitate was collected and dried. The collected precipitate was crystallized from boiling ethanol by the addition of water to afford 14.7 g (two crops) of the title compound; mp 227-230° C.; NMR (CDCl3) δ 7.55-8.35 (m, 5H), 9.11 (d, J=2 Hz, 1H); IR (CHCl3) 2800, 1672, 1609, 1683, 1668 cm-1.
Quantity
28 g
Type
reactant
Reaction Step One
Name
Quantity
38 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
19.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Sodium hydroxide, 10.05 kg of 50% solution (125.6 mole) in 30 kg of ice was treated with bubbling chlorine gas while stirring until 2.22 kg (31.3 mole) of chlorine was taken into the solution. To the resulting basic sodium hypochlorite solution was added 4.26 kg (30 mole) of 2-hydroxynicotinic acid. External cooling with tap-water was used to keep the temperature between 20°-35° C. Stirring was continued over the weekend (72 hr) after which time 13CNMR analysis showed that about 70% of the 2-hydroxynicotinic acid was chlorinated. Another solution of basic sodium hypochlorite solution was prepared by the above procedure by absorbing 1.05 kg (14.8 mole) of chlorine gas in a mixture of 3.0 kg of 50% solution (37.5 mole) of sodium hydroxide and 8.3 kg of ice. This hypochlorite solution was added to the main reaction mixture and stirring was continued for about 12 hr, after which time 13CNMR indicated no 2-hydroxynicotinic acid remained. A solution of 104 g (1.0 mole) of sodium bisulfite in 300 ml of water was added to destroy the remaining sodium hypochlorite. The reaction mixture was added gradually to 9.9 liters (119 mole) of concentrated hydrochloric acid containing 2 liters of isopropyl alcohol (to control foam), keeping temperature between 13°-23° C. The mixture was cooled and the precipitate was collected by filtration, washing with a small amount of water followed by 2 liters of acetone. The precipitate was dried to give 4.44 kg (85%) of the title compound, m.p. starts at 245° C. and decomposes at 250° C. Analysis of the 1HNMR chart showed that approximately 4% of the product was 3,5-dichloro-2-hydroxypyridine. This was done by 1HNMR (DMSO-d6 ppm), integrating the area under the curves to determine relative amounts under the appropriate signals which are for 2-hydroxy-5-chloronicotinic acid: 8.25 (multiplet) and for 3,5-dichloro-2-hydroxypyridine: 7.90 to 7.60 (quartet).
[Compound]
Name
solution
Quantity
37.5 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
8.3 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three
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9.9 L
Type
reactant
Reaction Step Four
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0 (± 1) mol
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solvent
Reaction Step Four
Name
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300 mL
Type
solvent
Reaction Step Five
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104 g
Type
catalyst
Reaction Step Five
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Quantity
0 (± 1) mol
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solvent
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0 (± 1) mol
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reactant
Reaction Step Seven
[Compound]
Name
solution
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125.6 mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
ice
Quantity
30 kg
Type
solvent
Reaction Step Seven
Quantity
2.22 kg
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
4.26 kg
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
1.05 kg
Type
reactant
Reaction Step Eleven
Yield
85%

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